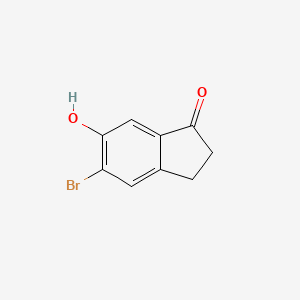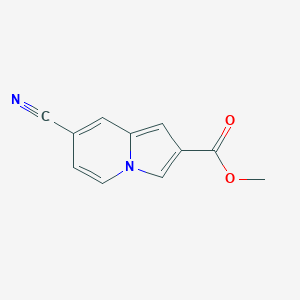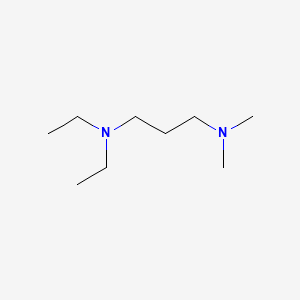
3,3'-(Propane-1,3-diylbis(oxy))dianiline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-(Propane-1,3-diylbis(oxy))dianiline: is an organic compound with the molecular formula C15H18N2O2 It is a derivative of aniline, featuring two aniline groups connected by a propane-1,3-diylbis(oxy) linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-(Propane-1,3-diylbis(oxy))dianiline typically involves the reaction of 4-hydroxybenzaldehyde with dibromoalkane in the presence of a base such as potassium carbonate and a phase transfer catalyst like 18-crown-6 ether . The reaction is carried out in a solvent such as acetone under reflux conditions . The resulting intermediate is then subjected to further reactions to obtain the final product.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as or .
Reduction: Reduction reactions can be carried out using reagents like or .
Substitution: The aniline groups can participate in electrophilic substitution reactions, such as nitration or halogenation, using reagents like or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: 3,3’-(Propane-1,3-diylbis(oxy))dianiline is used as a building block in the synthesis of polymers and other complex organic molecules. It is also employed in the study of charge transfer complexes and conjugated systems .
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers with specific electronic or optical properties .
Mécanisme D'action
The mechanism of action of 3,3’-(Propane-1,3-diylbis(oxy))dianiline is largely dependent on its chemical environment and the specific reactions it undergoes
Comparaison Avec Des Composés Similaires
- 4,4’-(Propane-1,3-diylbis(oxy))bis(benzene-1,3-diamine)
- 3,3’-(Ethane-1,2-diylbis(oxy))dianiline
Uniqueness: 3,3’-(Propane-1,3-diylbis(oxy))dianiline is unique due to its specific ether linkage and the presence of two aniline groups. This structure imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and organic synthesis .
Propriétés
Numéro CAS |
6245-49-4 |
|---|---|
Formule moléculaire |
C15H18N2O2 |
Poids moléculaire |
258.32 g/mol |
Nom IUPAC |
3-[3-(3-aminophenoxy)propoxy]aniline |
InChI |
InChI=1S/C15H18N2O2/c16-12-4-1-6-14(10-12)18-8-3-9-19-15-7-2-5-13(17)11-15/h1-2,4-7,10-11H,3,8-9,16-17H2 |
Clé InChI |
LMQOEUTZXKKSBC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)OCCCOC2=CC=CC(=C2)N)N |
SMILES canonique |
C1=CC(=CC(=C1)OCCCOC2=CC=CC(=C2)N)N |
| 6245-49-4 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![9,9'-Spirobi[9H-fluorene]-3,3',6,6'-tetramine](/img/structure/B3192347.png)






![8-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B3192403.png)
